2-methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
2-methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Nucleophilic Substitution: The starting material, 2-methoxy-4-methylbenzenesulfonyl chloride, undergoes nucleophilic substitution with pyridin-3-ylmethanamine to form the desired sulfonamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine or sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The nitro group, if present, can be reduced to an amine group, which may change the compound’s reactivity and solubility.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
2-methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylbenzenesulfonamide: Lacks the pyridin-3-ylmethyl group, which may reduce its biological activity.
N-(pyridin-3-ylmethyl)benzenesulfonamide: Lacks the methoxy and methyl groups, potentially altering its chemical properties and reactivity.
4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide: Lacks the methoxy group, which may affect its solubility and interaction with molecular targets.
Uniqueness
2-methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the presence of both the methoxy and pyridin-3-ylmethyl groups, which contribute to its distinct chemical properties and potential applications. These functional groups can enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-11-5-6-14(13(8-11)19-2)20(17,18)16-10-12-4-3-7-15-9-12/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAERUUDTYCGJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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